Ring‑Size‑Dependent Enantioselective α‑Ketol Rearrangement: Cyclopentyl Delivers 46 % ee; Cyclohexyl Fails
In a direct head‑to‑head study using Ni‑catalyzed α‑ketol rearrangement, 1‑benzoylcyclopentanol (the target compound) underwent rearrangement to 2‑hydroxy‑2‑phenylcyclohexanone with an enantiomeric excess of 46 % (S) when using the chiral ligand 2‑[4‑(S)‑tert‑butyloxazolin‑2‑yl]pyridine [1]. Under identical catalytic conditions, 1‑benzoylcyclohexanol (the 6‑membered ring analog) could not be catalytically rearranged to the corresponding 7‑membered product [1][2]. This stark reactivity contrast is attributed to the release of cyclopentane ring strain (~6 kcal mol⁻¹) upon ring expansion, a thermodynamic driving force absent in the cyclohexyl system [3].
| Evidence Dimension | Enantioselective α‑ketol rearrangement product enantiomeric excess (ee %) and feasibility |
|---|---|
| Target Compound Data | 46 % ee (S)-2‑hydroxy‑2‑phenylcyclohexanone formed from 1‑benzoylcyclopentanol (4a) |
| Comparator Or Baseline | 1‑benzoylcyclohexanol (5a): no catalytic rearrangement to the 7‑membered analog observed under identical conditions |
| Quantified Difference | Target compound: 46 % ee with product formed; Comparator: 0 % conversion (reaction not feasible) |
| Conditions | Ni catalyst system with chiral 2‑[4‑(S)‑tert‑butyloxazolin‑2‑yl]pyridine ligand; reported in Brunner et al. (2003, 2001) |
Why This Matters
For procurement decisions in chiral building‑block or medicinal chemistry programs, the 5‑membered ring α‑hydroxy ketone is the only viable substrate for catalytic enantioselective ring‑expansion, effectively making it an irreplaceable synthetic intermediate for accessing chiral cyclic α‑hydroxy ketones.
- [1] Brunner, H. et al. Asymmetric catalysis. Part 153: Metal‑catalysed enantioselective α‑ketol rearrangement. Tetrahedron: Asymmetry 14, 2177–2187 (2003). View Source
- [2] Brunner, H. et al. Asymmetric catalysis. Part 137: Nickel catalysed enantioselective α‑ketol rearrangement of 1‑benzoylcycloalkanols. Tetrahedron: Asymmetry 12, 497–499 (2001). View Source
- [3] Anslyn, E. V. & Dougherty, D. A. Modern Physical Organic Chemistry. (University Science Books, 2006). Cyclopentane strain energy ~6 kcal mol⁻¹. View Source
